Cas no 15235-32-2 (Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-)

Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl- structure
15235-32-2 structure
Product Name:Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-
CAS-nummer:15235-32-2
MF:C13H19NO
MW:205.296063661575
CID:217073
PubChem ID:97500
Update Time:2025-04-19

Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-
    • 4-tert-butyl-N,N-dimethylbenzamide
    • 4-t-Butyl-N,N'-dimethylbenzamid
    • 4-t-Butyl-N,N-dimethylbenzamid
    • 4-tert-butyl-N,N-dimethyl-benzamide
    • AC1L3YN0
    • AC1Q5DT3
    • HMS1447K10
    • Maybridge3_005862
    • N,N-Dimethyl-4-tert.-butyl-benzamid
    • N,N-dimethyl-4-tert-butylbenzamide
    • N,N-Dimethyl-p-tert.-butyl-benzamid
    • n1,n1-dimethyl-4-(tert-butyl)benzamide
    • NSC128154
    • p-tert-Butyl-N,N-dimethyl-benzamid
    • SureCN4403418
    • NSC-219975
    • CHEBI:195043
    • NSC 128154
    • UNII-RT8XUV0UMU
    • SCHEMBL4403418
    • DTXSID40165006
    • NSC219975
    • RT8XUV0UMU
    • NSC-128154
    • 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide
    • AKOS003555099
    • 15235-32-2
    • Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-
    • BENZAMIDE, P-TERT-BUTYL-N,N-DIMETHYL-
    • CCG-244709
    • IDI1_017249
    • P-TERT-BUTYL-N,N-DIMETHYLBENZAMIDE
    • Inchi: 1S/C13H19NO/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)5/h6-9H,1-5H3
    • InChI-sleutel: CBIBDXNRXPFAAU-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(=CC=1)C(C)(C)C)N(C)C

Berekende eigenschappen

  • Exacte massa: 205.14677
  • Monoisotopische massa: 205.146664230g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 219
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 20.3Ų

Experimentele eigenschappen

  • PSA: 20.31
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